molecular formula C13H16N2O3 B11811127 tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B11811127
M. Wt: 248.28 g/mol
InChI Key: HYPPWVCLTOGYSJ-UHFFFAOYSA-N
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Description

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

The synthesis of tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other isoxazole derivatives.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl N-(5-methyl-1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C13H16N2O3/c1-8-5-6-10-9(7-8)11(15-18-10)14-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15,16)

InChI Key

HYPPWVCLTOGYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2NC(=O)OC(C)(C)C

Origin of Product

United States

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